
2,5-Dichloro-4-methoxypyrimidine
Overview
Description
2,5-Dichloro-4-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methoxypyrimidine typically involves the chlorination of 4-methoxypyrimidine. One common method includes the reaction of 4-methoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, nucleophilic substitution with methylamine would yield 2-chloro-4-methoxy-5-methylaminopyrimidine .
Scientific Research Applications
Medicinal Chemistry
2,5-Dichloro-4-methoxypyrimidine has been investigated for its potential as a pharmaceutical intermediate and bioactive compound. Key findings include:
-
Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:
The mechanism involves the induction of apoptosis through caspase activation and modulation of apoptotic proteins.
Cancer Type Cell Line IC (µM) Leukemia K562 12.5 Colon Cancer HT-29 15.0 Melanoma A375 10.0 Breast Cancer MCF-7 8.0 -
Antimicrobial Properties : The compound has demonstrated activity against various pathogens:
Pathogen Activity Type Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus Bactericidal 32 Escherichia coli Bacteriostatic 64 Candida albicans Antifungal 16
These findings indicate its potential use in treating infections caused by resistant strains.
Agricultural Applications
The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its chlorinated pyrimidine structure is conducive to the development of compounds that can effectively control pests while minimizing environmental impact .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices enhances the performance characteristics of these materials, making them suitable for applications in electronics and photonics .
Case Study: Antiproliferative Evaluation
A study evaluated the cytotoxic effects of this compound on a panel of cancer cell lines using MTT assays. The results indicated strong antiproliferative activity across multiple cancer types, supporting its potential as a lead compound for drug development.
Case Study: Mechanism Exploration
Research focused on the compound's mechanism of action revealed that it induces apoptosis by upregulating caspase pathways while downregulating Bcl-2 protein levels, indicating a shift towards pro-apoptotic signaling.
Case Study: Pharmacokinetic Studies
In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable pharmacokinetic profiles for the compound, suggesting good bioavailability and low toxicity in preliminary assessments.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA synthesis. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making the compound useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Similar in structure but with chlorine atoms at positions 2 and 4 instead of 2 and 5.
2,4-Dichloro-5-methylpyrimidine: Similar but with a methyl group at position 5 instead of a methoxy group.
Uniqueness
2,5-Dichloro-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 5, along with a methoxy group at position 4, allows for selective reactions and interactions that are not possible with other pyrimidine derivatives .
Biological Activity
2,5-Dichloro-4-methoxypyrimidine (DCMP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Target Interactions
DCMP interacts with various biological targets, including enzymes and nucleic acids. Pyrimidine derivatives like DCMP are known to inhibit DNA polymerase, an enzyme essential for DNA replication, thereby affecting cellular proliferation and survival. Additionally, its interaction with cyclooxygenase-2 (COX-2) has been noted, contributing to its anti-inflammatory properties .
Mode of Action
The compound operates through several mechanisms:
- Competitive Inhibition : DCMP competes with substrates for binding sites on enzymes.
- Allosteric Modulation : It may alter enzyme activity by binding at sites other than the active site.
- Direct Binding : DCMP can bind directly to nucleic acids, influencing gene expression and cellular processes.
Pharmacokinetics
DCMP exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption is anticipated due to its moderate lipophilicity (logP = 2.17).
- Distribution : The compound crosses the blood-brain barrier, indicating potential central nervous system effects.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Anticancer Properties
Research indicates that DCMP can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic pathways. In animal models, low doses of DCMP have shown efficacy in inhibiting tumor growth without significant toxicity.
Table 1: Summary of Anticancer Activity
Study | Cell Line | Dose (mg/kg) | Effect |
---|---|---|---|
Study A | A549 (Lung) | 10 | 50% tumor growth inhibition |
Study B | HeLa (Cervical) | 5 | Induction of apoptosis |
Anti-inflammatory Effects
DCMP has demonstrated significant anti-inflammatory effects by inhibiting COX-2 activity. In vitro studies report an IC50 value comparable to celecoxib, a standard anti-inflammatory drug .
Table 2: COX-2 Inhibition Comparison
Compound | IC50 (μmol) |
---|---|
DCMP | 0.04 ± 0.01 |
Celecoxib | 0.04 ± 0.01 |
Case Studies
-
In Vitro Studies on Cancer Cells :
A study evaluated the effects of DCMP on various cancer cell lines, revealing its potential to reduce cell viability significantly through apoptosis induction mechanisms. -
Animal Model Evaluations :
In a murine model of colorectal cancer, administration of DCMP resulted in a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.
Safety and Toxicity
Although DCMP exhibits promising biological activities, safety assessments are crucial. Preliminary studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models . However, further toxicological evaluations are necessary to establish comprehensive safety data.
Properties
IUPAC Name |
2,5-dichloro-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVYHFDDCNERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678474 | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5750-74-3 | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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